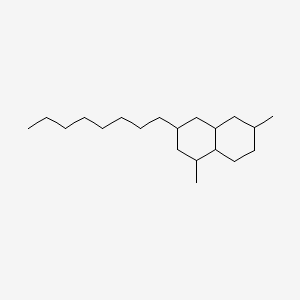

Naphthalene, decahydro-1,6-dimethyl-3-octyl-

Description

Continuous-Flow Hydrogenation Systems

Industrial-scale production increasingly utilizes trickle-bed reactors operating at 2–15 MPa hydrogen pressure and 120–280°C, achieving 70–99% conversion rates of naphthalene precursors. Platinum-aluminum (Pt-Al) catalysts demonstrate superior activity under these conditions compared to conventional nickel-based systems, with trans-cis isomer ratios exceeding 9:1 in optimized configurations. The continuous process flow minimizes thermal degradation through rapid product separation via in-line gas-liquid separators and backpressure regulation systems.

Table 1: Comparative Performance of Hydrogenation Catalysts

| Catalyst | Temperature (°C) | Pressure (MPa) | Conversion (%) | trans:cis Ratio |

|---|---|---|---|---|

| Pt-Al | 180 | 10 | 98.2 | 92:8 |

| Ni-Al | 220 | 12 | 89.7 | 85:15 |

| Pd/Al₂O₃ | 210 | 8 | 94.5 | 88:12 |

Solvent-Mediated Stabilization

Decalin itself serves as an optimal reaction medium, creating a thermodynamically favorable environment for complete hydrogenation while suppressing polycyclic byproduct formation. Recent studies demonstrate that doping the solvent system with 2–5% tetralin (1,2,3,4-tetrahydronaphthalene) enhances hydrogen solubility and prevents catalyst coking through π-complex stabilization of intermediate species.

Properties

CAS No. |

56248-64-7 |

|---|---|

Molecular Formula |

C20H38 |

Molecular Weight |

278.5 g/mol |

IUPAC Name |

1,6-dimethyl-3-octyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |

InChI |

InChI=1S/C20H38/c1-4-5-6-7-8-9-10-18-14-17(3)20-12-11-16(2)13-19(20)15-18/h16-20H,4-15H2,1-3H3 |

InChI Key |

WYTZEEPRHZJJSV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1CC(C2CCC(CC2C1)C)C |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Substituted Naphthalene Precursors

One common synthetic route involves catalytic hydrogenation of substituted naphthalene derivatives. Starting from appropriately substituted naphthalene compounds (e.g., 1,6-dimethyl-3-octylnaphthalene), catalytic hydrogenation saturates the aromatic rings to yield the decahydro derivative. This method typically uses metal catalysts such as palladium, platinum, or nickel under elevated hydrogen pressure and moderate temperatures.

- Advantages :

- High selectivity for saturation of aromatic rings.

- Retains alkyl substituents intact.

- Typical conditions :

- Catalyst: Pd/C, Pt/C, or Raney Ni.

- Temperature: 50–150 °C.

- Hydrogen pressure: 1–10 atm.

Alkylation of Decahydronaphthalene Derivatives

Another approach is the alkylation of decahydronaphthalene derivatives bearing methyl groups at positions 1 and 6. The octyl side chain can be introduced via Friedel-Crafts alkylation or other electrophilic substitution reactions using octyl halides or octenes in the presence of Lewis acid catalysts (e.g., AlCl3). This method allows selective functionalization at the 3-position of the decahydronaphthalene ring system.

- Typical reagents :

- Octyl bromide or octyl chloride.

- Lewis acid catalyst (AlCl3, FeCl3).

- Conditions :

- Anhydrous solvents (e.g., dichloromethane).

- Temperature: 0–40 °C to control regioselectivity.

Multi-step Synthesis via Benzaldehyde Derivatives and Acetylenedicarboxylates (Patent Method)

A patented synthetic method for related naphthalene derivatives involves:

Reaction of di(lower alkoxy)benzaldehyde and tri(lower alkoxy)benzaldehyde di-lower alkyl acetal in the presence of organic lithium compounds (e.g., n-butyl lithium) in solvents such as tetrahydrofuran or toluene at low temperatures (-70 to 40 °C).

Subsequent reaction with acetylenedicarboxylates under acidic conditions (mineral acids like HCl or organic acids like p-toluenesulfonic acid) at 0 to 150 °C to form naphthalene derivatives.

Conversion to target naphthalene derivatives by base treatment (e.g., sodium hydroxide) to yield pharmaceutically relevant naphthalene compounds.

Though this method is designed for specific substituted naphthalenes, the principles can be adapted for the synthesis of decahydro-1,6-dimethyl-3-octyl-naphthalene derivatives by modifying substituents accordingly.

- Advantages :

- Avoids use of hazardous bromine reagents.

- Allows for high yield and fewer synthetic steps.

- Limitations :

- Requires careful control of reaction conditions.

- Multi-step process may be less practical for large-scale synthesis.

Comparative Summary of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C or Pt/C catalyst, H2 gas, 50–150 °C | High saturation selectivity; mild conditions | Requires hydrogenation setup; catalyst cost |

| Friedel-Crafts Alkylation | Octyl halide, AlCl3, anhydrous solvent | Direct alkylation; regioselective | Possible rearrangements; moisture sensitive |

| Multi-step Benzaldehyde and Acetylenedicarboxylate Route (Patent) | Organic lithium reagents, acetylenedicarboxylates, acid/base treatment | Avoids bromine; high yields; fewer steps | Complex multi-step; requires precise control |

Physicochemical Data Relevant to Preparation

| Property | Value | Method/Source |

|---|---|---|

| Molecular formula | $$ C{20}H{38} $$ | PubChem, Cheméo |

| Molecular weight | 278.52 g/mol | PubChem, Cheméo |

| Boiling point (estimated) | 673.55 K (approx. 400 °C) | Joback Method (Cheméo) |

| Melting point (estimated) | 324.24 K (approx. 51 °C) | Joback Method (Cheméo) |

| LogP (octanol-water partition) | 6.835 | Crippen Method (Cheméo) |

| Vapor pressure (estimated) | 1208.15 kPa (critical) | Joback Method (Cheméo) |

These properties influence the choice of solvents and reaction conditions during synthesis, especially for controlling solubility and reaction kinetics.

Notes on Industrial and Laboratory Scale Synthesis

Industrial scale : Catalytic hydrogenation is preferred due to scalability and availability of catalysts. Avoidance of hazardous reagents such as bromine (as in the patented method) is advantageous for safety and environmental reasons.

Laboratory scale : Friedel-Crafts alkylation offers a straightforward route for introducing the octyl group, but requires careful moisture control and handling of corrosive catalysts.

Purification : The final compound is typically purified by recrystallization from organic solvents or chromatography, depending on scale and purity requirements.

Scientific Research Applications

Naphthalene, decahydro-1,6-dimethyl-3-octyl- has various applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying hydrogenation reactions.

Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized as a solvent, lubricant, and intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of naphthalene, decahydro-1,6-dimethyl-3-octyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

Structural Analysis and Key Properties

The target compound’s structure consists of a decahydronaphthalene core with three substituents:

This substitution pattern distinguishes it from simpler decahydronaphthalene derivatives. The isopropyl group increases molecular weight and steric bulk compared to analogs lacking this substituent.

Comparison with Similar Compounds

Naphthalene, decahydro-1,6-dimethyl (CAS 1750-51-2)

- Formula : C₁₂H₂₂

- Molecular Weight : 166.30 g/mol

- Boiling Point : 217.85°C (491 K at 1 atm) .

- Key Differences :

Decahydro-1,6-bis(methylene)-4-(1-methylethyl)-naphthalene (CAS 54932-90-0)

- Formula : C₁₅H₂₄

- Molecular Weight : 204.35 g/mol

- Key Differences :

ε-Muurolene (CAS 30021-46-6)

- Formula : C₁₅H₂₄

- Molecular Weight : 204.35 g/mol

- Key Differences :

Cadinene Isomers (e.g., δ-Cadinene)

- Formula : C₁₅H₂₄

- Molecular Weight : 204.35 g/mol

- Key Differences :

Comparative Data Table

| Compound Name | CAS Number | Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|---|

| Naphthalene, decahydro-1,6-dimethyl-4-(1-methylethyl)- | 29788-41-8 | C₁₅H₂₈ | 208.38 | 122–125 (12 Torr) | 0.8887 | 1,6-dimethyl; 4-isopropyl |

| Naphthalene, decahydro-1,6-dimethyl | 1750-51-2 | C₁₂H₂₂ | 166.30 | 217.85 (1 atm) | N/A | 1,6-dimethyl |

| Decahydro-1,6-bis(methylene)-4-(1-methylethyl)-naphthalene | 54932-90-0 | C₁₅H₂₄ | 204.35 | N/A | N/A | 1,6-bis(methylene); 4-isopropyl |

| ε-Muurolene | 30021-46-6 | C₁₅H₂₄ | 204.35 | N/A | N/A | Methylene groups; stereospecific configuration |

| δ-Cadinene | 483-76-1 | C₁₅H₂₄ | 204.35 | ~265 (extrapolated) | ~0.91 | 4,7-dimethyl; 1-isopropyl |

Biological Activity

Naphthalene, decahydro-1,6-dimethyl-3-octyl- (commonly referred to as 2,6-Dimethyl-3-n-octyldecahydronaphthalene) is a saturated derivative of naphthalene with potential biological activities that merit detailed examination. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : CH

- Molecular Weight : 278.5157 g/mol

- CAS Registry Number : 54964-85-1

- IUPAC Name : Decahydro-1,6-dimethyl-3-octyl-naphthalene

Biological Activity Overview

The biological activity of naphthalene derivatives often includes antimicrobial, antioxidant, and cytotoxic properties. The specific compound in focus has shown various degrees of biological efficacy in different studies.

Antimicrobial Activity

Research indicates that naphthalene derivatives possess significant antimicrobial properties. For instance, a study highlighted that compounds similar to naphthalene, including decahydro derivatives, exhibited notable antifungal and antibacterial activities.

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Naphthalene Derivative | Antifungal Activity | |

| Decahydro Derivative | Antimicrobial Activity |

Antioxidant Properties

Antioxidant activity is another critical aspect of naphthalene derivatives. Studies have demonstrated that certain structural modifications can enhance the antioxidant capacity of these compounds. This is particularly relevant in the context of oxidative stress-related diseases.

Cytotoxic Effects

Cytotoxicity assays reveal that some naphthalene derivatives can induce cell death in cancer cell lines. The mechanisms often involve the disruption of cellular membranes or interference with metabolic processes.

Case Studies

-

Antimycobacterial Evaluation :

A study investigated the antimycobacterial properties of ring-substituted naphthalene derivatives. The findings suggested that specific modifications could lead to enhanced activity against Mycobacterium species, indicating potential therapeutic applications in treating tuberculosis and other infections. -

In Vitro Studies :

In vitro studies have shown that naphthalene derivatives can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several compounds, establishing a baseline for their effectiveness compared to standard antibiotics like rifampicin.

The biological activity of naphthalene derivatives can be attributed to several mechanisms:

- Membrane Disruption : Many antimicrobial agents act by disrupting microbial cell membranes.

- Enzyme Inhibition : Some compounds inhibit key enzymes involved in metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : Certain derivatives may induce oxidative stress in target cells, leading to apoptosis.

Q & A

Q. What are the recommended methods for synthesizing decahydro-1,6-dimethyl-3-octylnaphthalene derivatives?

A general synthesis protocol involves alkylation or functionalization of naphthalene precursors. For example:

- Step 1 : React 1-naphthol or 2-naphthol with propargyl bromide in dimethylformamide (DMF) using K₂CO₃ as a base to form (prop-2-yn-1-yloxy)naphthalene intermediates .

- Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield. Monitor progress via TLC with n-hexane:ethyl acetate (9:1) as the mobile phase.

- Step 3 : Purify intermediates using column chromatography or recrystallization. For decahydro derivatives, employ hydrogenation catalysts (e.g., Pd/C) under high-pressure H₂ to saturate naphthalene rings .

Q. How can structural characterization of decahydro-1,6-dimethyl-3-octylnaphthalene be performed?

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns and stereochemistry. For example, methyl groups at positions 1 and 6 will show distinct splitting patterns in -NMR .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can verify molecular weight (e.g., C₁₅H₂₈ has a molecular mass of 208.43 g/mol) .

- X-ray Crystallography : Resolve stereochemistry for decahydro derivatives, particularly when multiple stereocenters are present .

Advanced Research Questions

Q. How should a toxicological study on inhalation exposure to decahydro-1,6-dimethyl-3-octylnaphthalene be designed?

- Inclusion Criteria :

- Species : Laboratory mammals (e.g., rats, mice) for controlled exposure studies .

- Routes : Inhalation (primary), oral, or dermal exposure .

- Health Outcomes : Respiratory effects, hepatic/renal toxicity, and hematological changes .

- Dosage Optimization : Use tiered dosing (low, medium, high) based on LD₅₀ estimates from preliminary assays. Monitor body weight and organ-specific biomarkers (e.g., ALT/AST for liver toxicity) .

Q. How can contradictory data on environmental persistence of decahydro-1,6-dimethyl-3-octylnaphthalene be resolved?

- Risk of Bias Assessment : Apply standardized questionnaires (Table C-7) to evaluate experimental rigor, such as randomization of administered doses and blinding in animal studies .

- Meta-Analysis : Aggregate data from multiple studies (e.g., degradation half-life in soil/water) and perform sensitivity analysis to identify outliers. Prioritize studies with validated analytical methods (e.g., GC-MS for environmental monitoring) .

Q. What methodologies are recommended for determining thermodynamic properties of this compound?

- Gas-Phase Thermodynamics : Use computational chemistry tools (e.g., Gaussian) to calculate standard molar enthalpy () and entropy (). Compare with experimental values from calorimetry .

- Phase-Change Data : Measure boiling/melting points via differential scanning calorimetry (DSC). For example, decahydronaphthalene derivatives typically exhibit boiling points >200°C due to high molecular rigidity .

Q. How can environmental biomonitoring for occupational exposure to this compound be optimized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.